5-Butyloxazolidine-2,4-dione
Overview
Description
5-Butyloxazolidine-2,4-dione, also known as 5-Butyl-1,3-oxazolidine-2,4-dione, is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of oxazolidine-2,4-diones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A novel synthesis of oxazolidine-2,4-diones via an efficient fixation of CO2 with 3-aryl-2-alkynamides has been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with oxygen and nitrogen atoms. The molecular formula is C7H11NO3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 157.17 and a predicted density of 1.127±0.06 g/cm3 .Scientific Research Applications
Polymer Science Applications
One study demonstrated the use of microwave-assisted rapid polycondensation reactions for synthesizing novel polyureas from 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione and diisocyanates. This method significantly reduces the polymerization time compared to conventional solution polycondensation, with the resulting polyureas exhibiting good thermal stability and inherent viscosities (Mallakpour & Rafiee, 2004).
Green Chemistry
In the realm of green chemistry, a novel approach for synthesizing oxazolidine-2,4-diones was developed using a tandem phosphorus-mediated carboxylative condensation-cyclization reaction that employs atmospheric carbon dioxide. This method provides an efficient, metal-free pathway to these compounds, which are crucial in biologically active molecules (Zhang et al., 2015).
Medicinal Chemistry
In medicinal chemistry, oxazolidine-2,4-diones have been explored for their biological activities. Notably, aryloxazolidinediones were identified as potent orally active PPAR dual α/γ agonists, showing promise in type 2 diabetes treatment models. This highlights the potential of oxazolidine-2,4-diones in developing new therapeutic agents (Desai et al., 2003).
Fungicidal Applications
Additionally, certain oxazolidinone compounds like Famoxadone have been developed as agricultural fungicides, showcasing the versatility of this chemical framework in protecting crops from various pathogens (Sternberg et al., 2001).
Mechanism of Action
Target of Action
5-Butyloxazolidine-2,4-dione is a member of the oxazolidinones class of compounds . Oxazolidinones are potent inhibitors of bacterial protein biosynthesis . They bind preferentially to the 50 S subunit of bacterial ribosomes , which is the primary target of this compound.
Mode of Action
This compound, like other oxazolidinones, inhibits the formation of the first peptide bond in protein synthesis . It interferes with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, which is vacant only prior to the formation of the first peptide bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein biosynthesis pathway in bacteria . By inhibiting the formation of the first peptide bond, this compound prevents the initiation of protein synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
As a member of the oxazolidinones class, it is expected to have good oral bioavailability and broad distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial protein synthesis . This results in the cessation of bacterial growth, making this compound a potential antimicrobial agent .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Butyloxazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of amino acids, thereby influencing protein metabolism . The nature of these interactions is primarily inhibitory, leading to changes in the activity of the target enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit the activity of enzymes involved in critical metabolic pathways, resulting in changes in gene expression and cellular function . For instance, it has been observed to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing oxidative stress response and improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites . Additionally, it can influence the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it affects energy production and metabolic processes. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
5-butyl-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)8-7(10)11-5/h5H,2-4H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUOKHTQOCCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433090 | |
Record name | 5-Butyloxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22384-53-8 | |
Record name | 5-Butyloxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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